molecular formula C13H15N3O2 B14381593 6-(3-Propylanilino)pyrimidine-2,4(1H,3H)-dione CAS No. 87986-18-3

6-(3-Propylanilino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14381593
CAS No.: 87986-18-3
M. Wt: 245.28 g/mol
InChI Key: NXUZJMJSGGDUHI-UHFFFAOYSA-N
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Description

6-(3-Propylanilino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 3-propylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Propylanilino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-propylaniline with pyrimidine-2,4-dione under specific conditions. One common method includes:

    Starting Materials: 3-propylaniline and pyrimidine-2,4-dione.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Propylanilino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where the anilino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrimidine-2,4-dione derivatives.

    Reduction: Formation of reduced aniline derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-(3-Propylanilino)pyrimidine-2,4(1H,3H)-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-(3-Propylanilino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Methylanilino)pyrimidine-2,4(1H,3H)-dione
  • 6-(3-Ethylanilino)pyrimidine-2,4(1H,3H)-dione
  • 6-(3-Butylanilino)pyrimidine-2,4(1H,3H)-dione

Uniqueness

6-(3-Propylanilino)pyrimidine-2,4(1H,3H)-dione is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group may confer distinct steric and electronic properties, potentially leading to different pharmacological profiles.

Properties

CAS No.

87986-18-3

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

6-(3-propylanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H15N3O2/c1-2-4-9-5-3-6-10(7-9)14-11-8-12(17)16-13(18)15-11/h3,5-8H,2,4H2,1H3,(H3,14,15,16,17,18)

InChI Key

NXUZJMJSGGDUHI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)NC2=CC(=O)NC(=O)N2

Origin of Product

United States

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